molecular formula C11H11ClN2O B2909128 N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide CAS No. 1436295-17-8

N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide

Cat. No.: B2909128
CAS No.: 1436295-17-8
M. Wt: 222.67
InChI Key: XZWHZYSIFCUQDU-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a prop-2-ynylamino group (-NH-C≡CH) at the 4-position, linked to an acetamide moiety.

Properties

IUPAC Name

N-[3-chloro-4-(prop-2-ynylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-3-6-13-11-5-4-9(7-10(11)12)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHZYSIFCUQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCC#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-nitroaniline and propargylamine.

    Reduction: The nitro group of 3-chloro-4-nitroaniline is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide and Analogs

Compound Name Substituents (Phenyl Ring) Acetamide Modification Key Properties Reference
This compound 3-Cl, 4-NH-C≡CH None Alkyne reactivity, moderate polarity N/A
N-(3-chloro-4-hydroxylphenyl)acetamide 3-Cl, 4-OH None High polarity, H-bond donor capacity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F Naphthyl substitution Increased aromaticity, steric bulk
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 4-Cl, 3-CF₃ None Strong electron-withdrawing CF₃ group
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide 3-Cl, 4-OCH₂Pyridine Cyano group (-CN) Electrophilic acetamide, enhanced solubility

Key Observations:

  • Substituent Position and Electronic Effects: The target compound’s 3-Cl and 4-prop-2-ynylamino groups contrast with hydroxyl (), fluorine (), or trifluoromethyl () substituents in analogs.
  • Steric and Pharmacokinetic Profiles: Bulky substituents like naphthyl () or thienopyrimidinone () reduce membrane permeability but may improve target specificity. The target compound’s smaller prop-2-ynyl group likely enhances bioavailability compared to these analogs.

Pharmacological and Functional Insights

  • Biological Activity: While direct data for the target compound is lacking, analogs suggest diverse applications: Thienopyrimidinone Derivatives (): Often target kinases due to heterocyclic motifs. Tetrahydrocarbazole Acetamides (): May interact with neurological or anti-inflammatory pathways. Pyridylmethoxy Substitutions (): Improve solubility and receptor binding via pyridine’s H-bond acceptor capacity.
  • Metabolic Considerations : The prop-2-ynyl group in the target compound may undergo oxidative metabolism (e.g., cytochrome P450-mediated), contrasting with hydroxylated or fluorinated analogs that exhibit slower metabolic clearance .

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